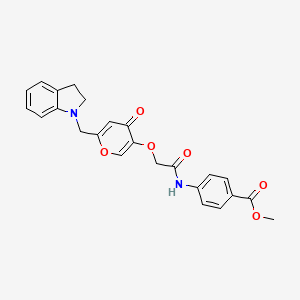

methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-30-24(29)17-6-8-18(9-7-17)25-23(28)15-32-22-14-31-19(12-21(22)27)13-26-11-10-16-4-2-3-5-20(16)26/h2-9,12,14H,10-11,13,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVMRFFNTXVDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Construction of the Pyran Ring: The pyran ring is formed via a cyclization reaction, often involving a Michael addition followed by an intramolecular aldol condensation.

Linking the Indole and Pyran Units: The indole and pyran units are linked through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the pyran ring.

Attachment of the Benzoate Group: The final step involves esterification to attach the benzoate group, typically using methyl benzoate and a suitable catalyst under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the indole moiety, leading to the formation of indole-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyran and benzoate moieties, potentially yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Alcohol derivatives of the pyran and benzoate moieties.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic effects. Research indicates that derivatives of pyran and indole structures often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Studies have shown that compounds with similar structural motifs to methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate can inhibit cancer cell proliferation. For instance, coumarin derivatives have been reported to possess anticancer properties by inducing apoptosis in various cancer cell lines . The incorporation of the indole moiety may enhance these effects due to its known interactions with biological targets involved in cancer progression.

Neuroprotective Effects

Research into related compounds has highlighted their potential in treating neurodegenerative diseases such as Parkinson's disease. For example, certain coumarin derivatives have demonstrated the ability to protect dopaminergic neurons from damage . This suggests that this compound could be explored for similar neuroprotective applications.

Synthetic Applications

The synthesis of this compound involves several key organic reactions that highlight its relevance in synthetic organic chemistry.

Synthesis Routes

The compound can be synthesized through multicomponent reactions, which are efficient for constructing complex molecules. Typical steps include:

- Formation of the Pyran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Indoline Synthesis : The indoline moiety may be prepared via Fischer indole synthesis or other suitable methods.

- Coupling Reactions : The final compound is obtained by coupling the pyran and indoline intermediates under controlled conditions to ensure high yield and purity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound.

Mechanism of Action

The mechanism by which methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to proteins involved in cell signaling pathways, potentially inhibiting their activity and leading to therapeutic effects such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carbinol: Known for its anticancer properties.

Pyranocoumarins: Compounds with a pyran ring fused to a coumarin structure, also studied for their biological activities.

Benzoate Esters: Commonly used in various industrial applications due to their stability and reactivity.

Uniqueness

Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is unique due to its combination of indole, pyran, and benzoate moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.

Biological Activity

Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, a compound with a complex structure combining indole and pyran moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5, with a molecular weight of approximately 420.465 g/mol. Its structure features an indoline derivative linked to a pyran ring, which is significant for its biological interactions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O5 |

| Molecular Weight | 420.465 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the indole structure have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related compounds, it was found that those with electron-withdrawing groups displayed enhanced activity compared to those with electron-donating groups. The study utilized agar streak dilution methods against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating that structural modifications can significantly impact efficacy .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

A recent investigation into the anticancer effects of indole-pyran hybrids revealed that these compounds could inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of key signaling pathways involved in cancer progression .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound may exhibit additional pharmacological effects such as anti-inflammatory and antioxidant properties.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, and what critical reaction parameters must be controlled?

- Methodology : A common approach involves multi-step condensation and cyclization. For example, refluxing intermediates (e.g., substituted indole derivatives) with acetic acid and sodium acetate under controlled stoichiometry (3:1 molar ratio of reactants) can yield the target compound. Reaction time (3–5 hours) and temperature (110–120°C) are critical to avoid side products like over-oxidized pyran rings . Post-synthesis purification via recrystallization (DMF/acetic acid mixture) ensures high purity.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use a combination of:

- Mass spectrometry (MS) : Predicted adducts (e.g., [M+H]⁺ at m/z 572.18) and collision cross-section (CCS) values (233.8 Ų for [M+H]⁺) aid in confirming molecular weight and ion mobility .

- NMR spectroscopy : Analyze proton environments (e.g., indolinylmethyl protons at δ 3.8–4.2 ppm, pyran carbonyl at δ 170–175 ppm).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous benzoate derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use EN 166-compliant safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- First aid : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., pyran ring formation).

- Reaction path search algorithms : Tools like the ICReDD framework integrate computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% .

- Machine learning (ML) : Train models on existing reaction databases to predict optimal solvents (e.g., acetic acid vs. DMF) and catalysts.

Q. What statistical approaches are effective in optimizing reaction yields and minimizing impurities?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables like temperature, catalyst loading, and stoichiometry. For example, a Central Composite Design (CCD) can identify non-linear relationships between reflux time and yield .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., sodium acetate concentration vs. cyclization efficiency) to maximize yield (>85%) .

Q. How can researchers resolve contradictions between predicted and experimental physicochemical data (e.g., CCS values)?

- Methodology :

- Cross-validation : Compare experimental CCS (via ion mobility spectrometry) with computational predictions (e.g., MOBCAL simulations). Discrepancies >5% may indicate conformational flexibility or solvent adduct formation .

- Dynamic molecular modeling : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water/acetonitrile) to assess conformational stability under experimental conditions.

Q. What strategies are recommended for analyzing metabolic stability or degradation pathways of this compound?

- Methodology :

- In vitro assays : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydrolysis of the methyl ester or oxidation of the indolinyl group).

- LC-MS/MS : Quantify degradation products using high-resolution MS (e.g., Q-TOF instruments) and compare fragmentation patterns with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.